Cetylpyridinium Cetylpyridinium Cetylpyridinium is a pyridinium ion.
Cetylpyridinium is a quaternary ammonium with broad-spectrum antiseptic properties. Its salt form, cetylpyridinium chloride, is typically found as an active ingredient in mouthwashes, toothpastes, lozenges, throat sprays, breath sprays, and nasal sprays. In these products, it generally mediates an antiseptic activity and protective action against dental plaque and reducing gingivitis.
Cationic bactericidal surfactant used as a topical antiseptic for skin, wounds, mucous membranes, instruments, etc.; and also as a component in mouthwash and lozenges.
See also: Cetylpyridinium Chloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 7773-52-6
VCID: VC1643641
InChI: InChI=1S/C21H38N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22/h15,17-18,20-21H,2-14,16,19H2,1H3/q+1
SMILES: CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1
Molecular Formula: C21H38N+
Molecular Weight: 304.5 g/mol

Cetylpyridinium

CAS No.: 7773-52-6

Cat. No.: VC1643641

Molecular Formula: C21H38N+

Molecular Weight: 304.5 g/mol

* For research use only. Not for human or veterinary use.

Cetylpyridinium - 7773-52-6

Specification

CAS No. 7773-52-6
Molecular Formula C21H38N+
Molecular Weight 304.5 g/mol
IUPAC Name 1-hexadecylpyridin-1-ium
Standard InChI InChI=1S/C21H38N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22/h15,17-18,20-21H,2-14,16,19H2,1H3/q+1
Standard InChI Key NEUSVAOJNUQRTM-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1
Canonical SMILES CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1

Introduction

Chemical Structure and Properties

Cetylpyridinium is an amphiphilic quaternary ammonium surfactant consisting of a pyridinium cation with a long alkyl chain (hexadecyl/cetyl group) attached to the nitrogen atom. In its most common form, cetylpyridinium chloride (CPC), it contains a chloride counterion.

Chemical Identity

Cetylpyridinium chloride is formally known as 1-hexadecylpyridinium chloride with a molecular formula of C21H38ClN and a molecular weight of 339.99. It is registered with CAS number 123-03-5 and has numerous synonyms including 1-palmitylpyridinium chloride, cepacol, and cetamium .

Physical Properties

Cetylpyridinium chloride appears as a white crystalline powder or crystals with a characteristic odor, slightly soapy to the touch. The compound demonstrates the following physical properties:

PropertyValue
Melting point77°C
Boiling point496.25°C (estimate)
Density0.9362 (estimate)
Vapor pressure0 Pa at 25°C
Refractive index1.6000 (estimate)
LogP1.71 at 20°C

The water solubility of cetylpyridinium chloride is 111g/L at 20°C, making it freely soluble in water. It is also very soluble in chloroform, very slightly soluble in ether, but insoluble in acetone, acetic acid, and ethanol .

Stability and Compatibility

Cetylpyridinium chloride is stable under normal conditions but is combustible. It shows incompatibility with strong oxidizing agents and strong bases. For storage, it is recommended to keep it in an inert atmosphere at room temperature to maintain its stability and efficacy .

Mechanism of Action

The antimicrobial activity of cetylpyridinium chloride is directly related to its chemical structure and physicochemical properties, particularly the presence of a positively charged nitrogen and a hydrophobic alkyl chain.

Interaction with Microbial Cell Membranes

Cetylpyridinium chloride functions as a cationic disinfectant with properties similar to other cationic surfactants. Its positively charged hydrophilic region enables interaction with the negatively charged microbial cell surfaces . This interaction allows the compound to:

  • Adsorb to microbial cell surfaces

  • Integrate into the bacterial cytoplasmic membrane

  • Disrupt membrane integrity

  • Cause leakage of cytoplasmic components

  • Interfere with cellular metabolism

  • Inhibit cell growth

  • Eventually lead to cell death

At high concentrations, cetylpyridinium chloride forms vesicle-like structures in the bacterial cell surface, promoting extensive leakage of cytoplasmic content .

Specific Actions in Oral Environment

In the oral cavity, cetylpyridinium chloride demonstrates several specific mechanisms that contribute to its efficacy:

  • It inhibits the synthesis of insoluble glucan by streptococcal glucosyltransferase

  • It adsorbs to pellicle-covered enamel, providing substantivity (retention and continued antimicrobial activity)

  • It inhibits co-adhesion of bacteria

  • It binds to Streptococcus mutans biofilms

These mechanisms collectively result in decreased new dental plaque growth, reduction of existing dental plaque, diminished growth of pathogenic bacteria, and inhibition of virulence factor production .

Electrostatic Interactions

Studies on cetylpyridinium chloride's interaction with bacterial cells, particularly Salmonella, have revealed that it produces increased zeta-potential on the bacterial surface. This suggests that application of cetylpyridinium chloride (at concentrations like 0.8%) leads to loss of microbial membrane integrity with reduced electrostatic repulsion between individual cells, ultimately resulting in emulsification of membrane lipids and cytoplasmic content leakage .

Antimicrobial Spectrum and Efficacy

Cetylpyridinium chloride demonstrates broad-spectrum antimicrobial activity against various pathogens, making it valuable in multiple applications.

Activity Against Specific Pathogens

The compound has demonstrated activity against:

MicroorganismMinimum Inhibitory Concentrations (MICs)
Streptococcus mutans1.25-62.5 μg/ml
Streptococcus sanguis1.25-62.5 μg/ml
Escherichia coli1.25-62.5 μg/ml
Oxford Staphylococcus1.25-62.5 μg/ml (in media); 7.8-15.6 μg/ml (in pooled human saliva)
Candida albicans1.25-62.5 μg/ml

This activity makes cetylpyridinium chloride effective against both bacterial and fungal pathogens .

Anti-Plaque and Anti-Gingivitis Efficacy

Cetylpyridinium chloride has been shown to slow plaque formation for at least 21 days compared to controls when applied topically at concentrations ranging from 0.025% to 2% in animal models . Clinical studies have further confirmed these effects in human subjects.

Applications and Uses

The versatile antimicrobial properties of cetylpyridinium have led to its incorporation in various products across different industries.

Oral Care Products

Cetylpyridinium chloride is widely used in oral care formulations including:

  • Mouthwashes and oral rinses (typically at 0.05% concentration)

  • Toothpastes for plaque control and teeth whitening

  • Lozenges for throat infections

  • Throat sprays

  • Breath sprays

Brand names containing cetylpyridinium include Cepacol Antibacterial Mouthwash, Crest Mouthwash, Orajel Bleeding Gum Rinse, and Orasep .

Food Industry Applications

In the food industry, cetylpyridinium chloride serves as:

  • An antimicrobial cleaning agent for fresh poultry and other food products

  • A sanitizer for food processing equipment

  • A decontaminant for poultry carcasses and meat surfaces from microbial foodborne pathogens (approved for use at concentrations up to 0.8%)

Other Clinical Applications

Beyond oral care, cetylpyridinium chloride has demonstrated efficacy against:

  • Oropharyngeal candidiasis

  • Infections caused by herpes simplex viruses (HSV)

  • Various microbial infections due to its broad-spectrum activity

Clinical Research Findings

Multiple clinical studies have evaluated the efficacy of cetylpyridinium chloride in various applications, with particular emphasis on oral health.

Plaque and Gingivitis Control

A pivotal 6-month, double-blind clinical study conducted following American Dental Association (ADA) guidelines assessed the effectiveness of a mouthrinse containing 0.05% cetylpyridinium chloride for controlling supragingival dental plaque and gingivitis. The results demonstrated that:

  • At both 3-month and 6-month examinations, the cetylpyridinium chloride mouthrinse group showed statistically significantly less supragingival plaque and gingivitis than the control group

  • At the 6-month examination, the reductions exceeded 24% for all parameters measured:

    • 28.2% for Quigley-Hein Plaque Index

    • 63.4% for Plaque Severity Index

    • 24.0% for Löe-Silness Gingival Index

    • 66.9% for Gingivitis Severity Index

These reductions met the ADA criteria for demonstrating efficacy of a chemotherapeutic agent for plaque and gingivitis control .

Impact on Oral Microbiota

A double-blinded, randomized controlled trial investigating the impact of cetylpyridinium chloride-containing oral rinses on supragingival plaque in experimental gingivitis revealed that:

  • Cetylpyridinium chloride significantly slowed the progression of gingival inflammation compared to the control group

  • The compound inhibited 17 gingivitis-enriched bacterial genera

  • Treatment with cetylpyridinium chloride prevented the acquisition of new taxa that would otherwise accumulate but maintained the original biodiversity of healthy plaques

  • Cetylpyridinium chloride reduced the size, local connectivity, and microbiota-wide connectivity of the bacterial correlation network, particularly for nodes representing gingivitis-enriched taxa

These findings provide mechanistic insights into how cetylpyridinium chloride affects dental plaque progression and maturation in humans.

Analytical Methods

Several methods have been developed for the detection and quantification of cetylpyridinium chloride in various matrices.

Common Analytical Techniques

Methods for determination of cetylpyridinium chloride include:

  • High-Performance Liquid Chromatography (HPLC)

  • Ion-pair extraction Thin-Layer Chromatography (TLC)

  • Spectrophotometry

  • Chemiluminescence

  • Spectrometry

Specialized Spectrophotometric Methods

Specific spectrophotometric methods have been developed for cetylpyridinium chloride analysis:

  • Floatation Spectrophotometric Method: Based on the formation of an ion associate with OR and extraction of the CPC+-OR- ion pair to the interface between aqueous and n-hexane phase

  • Spectrophotometric Determination with Titan Yellow: Forms a colored compound by reacting titan yellow with cetylpyridinium chloride that can be directly estimated quantitatively

These methods provide accurate quantification of the compound in various formulations.

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